molecular formula C33H31FN6O3 B10831906 Milrebrutinib CAS No. 2227211-00-7

Milrebrutinib

Cat. No.: B10831906
CAS No.: 2227211-00-7
M. Wt: 578.6 g/mol
InChI Key: LJODJUIHONTDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milrebrutinib is an orally bioavailable, non-covalent inhibitor of Bruton’s tyrosine kinase (BTK), a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases. It has potential antineoplastic activity and is used in the treatment of B-cell malignancies. This compound inhibits both wild-type BTK and the C481S mutated form, which is a drug resistance mutation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Milrebrutinib is synthesized through a series of chemical reactions involving the formation of various intermediates. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Milrebrutinib undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives can be used to study the structure-activity relationship and optimize the therapeutic potential of this compound .

Scientific Research Applications

Milrebrutinib has a wide range of scientific research applications, including:

Mechanism of Action

Milrebrutinib exerts its effects by non-covalently binding to and inhibiting the activity of BTK. This prevents the activation of the B-cell antigen receptor signaling pathway and BTK-mediated activation of downstream survival pathways. As a result, the growth of malignant B-cells that overexpress BTK or the C481S mutated form is inhibited .

Comparison with Similar Compounds

Milrebrutinib is unique among BTK inhibitors due to its non-covalent binding mechanism and its ability to inhibit both wild-type BTK and the C481S mutated form. Similar compounds include:

This compound’s non-covalent binding mechanism provides an advantage in overcoming resistance mutations, making it a promising candidate for the treatment of B-cell malignancies .

Properties

CAS No.

2227211-00-7

Molecular Formula

C33H31FN6O3

Molecular Weight

578.6 g/mol

IUPAC Name

2-[3-[2-amino-6-[1-(oxetan-3-yl)-3,6-dihydro-2H-pyridin-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1-one

InChI

InChI=1S/C33H31FN6O3/c34-26-13-21(18-4-5-18)12-20-8-11-40(32(42)29(20)26)28-3-1-2-23(25(28)15-41)30-24-14-27(36-31(24)38-33(35)37-30)19-6-9-39(10-7-19)22-16-43-17-22/h1-3,6,8,11-14,18,22,41H,4-5,7,9-10,15-17H2,(H3,35,36,37,38)

InChI Key

LJODJUIHONTDMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C3C(=C2)C=CN(C3=O)C4=CC=CC(=C4CO)C5=C6C=C(NC6=NC(=N5)N)C7=CCN(CC7)C8COC8)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.